molecular formula C39H68N8O10 B12547235 L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- CAS No. 158442-98-9

L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl-

Cat. No.: B12547235
CAS No.: 158442-98-9
M. Wt: 809.0 g/mol
InChI Key: CNOUMPZKJKSHTQ-UEVDNRNHSA-N
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Description

The compound L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- is a heptapeptide comprising seven amino acids: L-leucine (Leu), L-isoleucine (Ile), L-proline (Pro), glycine (Gly), and L-serine (Ser). This sequence incorporates branched-chain amino acids (BCAAs) like Leu and Ile, which are essential for protein synthesis and metabolic regulation .

Properties

CAS No.

158442-98-9

Molecular Formula

C39H68N8O10

Molecular Weight

809.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C39H68N8O10/c1-9-24(8)32(40)38(55)47-15-10-12-29(47)35(52)41-19-31(49)42-26(17-22(4)5)37(54)46-14-11-13-30(46)36(53)43-25(16-21(2)3)33(50)45-28(20-48)34(51)44-27(39(56)57)18-23(6)7/h21-30,32,48H,9-20,40H2,1-8H3,(H,41,52)(H,42,49)(H,43,53)(H,44,51)(H,45,50)(H,56,57)/t24-,25-,26-,27-,28-,29-,30-,32-/m0/s1

InChI Key

CNOUMPZKJKSHTQ-UEVDNRNHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Overview

SPPS is the gold standard for peptide synthesis, enabling sequential assembly of amino acids on a polymer resin. The method eliminates intermediate purification steps, reducing synthesis time and increasing yield. Key steps include:

  • Resin Functionalization : Attachment of the first amino acid (C-terminal) to a resin (e.g., Wang resin).
  • Amino Acid Coupling : Sequential addition of N-α-protected amino acids using activators like HATU or DIC.
  • Deprotection : Removal of temporary protecting groups (e.g., Fmoc or Boc) under acidic/basic conditions.
  • Cleavage : Release of the peptide from the resin with strong acids (e.g., TFA).
Chemistry and Automation

Modern SPPS employs Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) strategies. Fmoc chemistry is preferred for its mild deprotection conditions (piperidine in DMF), minimizing side reactions. Automated synthesizers (e.g., ABI 433A) enable precise control over coupling and deprotection cycles.

Continuous-Flow SPPS

A novel approach using liquid chromatographic equipment achieves rapid synthesis. For example, the tetrapeptide Leu-Ala-Gly-Val was synthesized in 99.3% purity within 4 hours using microporous polystyrene and recycled symmetric anhydrides. This method optimizes reaction kinetics and solvent usage.

Case Study: Heptapeptide Synthesis

For the target peptide, the sequence Leu-Ile-Pro-Gly-Leu-Pro-Leu-Ser would be synthesized as follows:

  • Resin Loading : Serine is attached to the resin via a linker.
  • Coupling Cycle :
    • Step 1 : Add Fmoc-Leu-OH (C-terminal residue).
    • Step 2 : Add Fmoc-Pro-OH.
    • Step 3 : Add Fmoc-Leu-OH.
    • Step 4 : Add Fmoc-Gly-OH.
    • Step 5 : Add Fmoc-Pro-OH.
    • Step 6 : Add Fmoc-Ile-OH.
    • Step 7 : Add Fmoc-Leu-OH.
  • Cleavage : TFA-mediated release from the resin.
Advantages and Limitations
Parameter SPPS Continuous-Flow SPPS
Yield 80–95% (average) 99.3% (demonstrated for tetrapeptides)
Purity High (HPLC >95%) High (HPLC >99%)
Scalability Limited to small batches Moderate (flow systems)
Cost High (resin, reagents) Moderate (reduced solvent use)

Enzymatic Synthesis

L-Amino Acid Ligase (Lal) Catalysis

The enzyme Lal from Pseudomonas syringae catalyzes ATP-dependent condensation of unprotected amino acids. Key features include:

  • Broad Substrate Specificity : Accepts 136 of 231 tested amino acid pairs.
  • Anti-Reverse Selectivity : Minimizes undesired by-products.
Application to Dipeptide Synthesis

For Leu-Ile , Lal achieves 77% yield under optimized conditions (pH 9, 30°C, 20 mM ATP). The reaction mechanism involves:

  • Activation : ATP-dependent formation of aminoacyl-phosphate intermediates.
  • Condensation : Ligation of amino acids without racemization.
Challenges for Longer Peptides

Enzymatic synthesis is less efficient for peptides >4 residues due to steric hindrance. For example, the heptapeptide target would require iterative dipeptide synthesis followed by enzymatic ligation, which is time-consuming and low-yielding.

Comparative Performance
Substrate Yield (%) Reference
Leu-Ile 77
Arg-Phe 62
Gln-Trp 54

Solution-Phase Synthesis

Protecting Groups and Coupling Agents

Solution-phase synthesis relies on temporary protection (e.g., Boc, Z) and activating agents (e.g., DCC, HOBt). For the target peptide:

  • Stepwise Coupling :
    • Step 1 : Synthesize Serine methyl ester → Pro-Ser.
    • Step 2 : Couple Pro-Ser with Leu-Pro → Leu-Pro-Pro-Ser.
    • Step 3 : Continue until full sequence is achieved.
  • Purification : Recrystallization or chromatography after each step.
Challenges
  • Purification Burden : Mandatory after each coupling step.
  • Low Throughput : Time-consuming for long peptides.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability Complexity
SPPS 80–95% >95% High Low Moderate
Enzymatic 50–80% >90% Moderate Low High
Solution-Phase 60–75% >85% Moderate Low High

Chemical Reactions Analysis

Types of Reactions

L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly those with side chains susceptible to oxidation, such as serine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine residues can lead to the formation of serine oxide.

Scientific Research Applications

L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Property Target Peptide N-Acetyl-L-Leucine HMB (Leucine Metabolite) Synnovo® Vegan L-Leucine
Molecular Weight ~929 g/mol (estimated) 173.2 g/mol 118.2 g/mol 131.2 g/mol
Log P (Lipophilicity) N/A 0.5 (vs. Leu: -1.1) -0.2 -1.1
Solubility Likely low (hydrophobic residues) High (polar acetyl group) Moderate High
Key Structural Features Proline/glycine flexibility; BCAA-rich Acetylation enhances membrane permeability β-hydroxy-β-methylbutyrate modification Fermentation-derived, reduced bitterness

Insights :

  • The target peptide’s hydrophobicity (due to Leu/Ile) may limit solubility compared to acetylated or modified leucine derivatives .
  • Proline and glycine residues could enhance conformational flexibility, enabling interactions with hydrophobic targets (e.g., enzyme active sites) .

Insights :

  • The peptide’s Leu residues may mimic free L-leucine in stimulating mTOR, but its size likely delays absorption compared to smaller molecules like HMB .
  • Enzymatic cleavage may be required to release bioactive Leu, reducing its direct efficacy compared to pre-hydrolyzed derivatives .

Production Methods

Compound Production Method Yield/Cost Considerations Environmental Impact
Target Peptide Solid-phase peptide synthesis High cost (multi-step synthesis) Solvent waste generation
L-Leucine Fermentation (Corynebacterium glutamicum) High yield (25–30 g/L) Low (biodegradable substrates)
HMB Chemical synthesis from Leu Moderate yield Hazardous byproducts

Insights :

  • Microbial fermentation (used for free Leu) is more scalable and eco-friendly than peptide synthesis .
  • The peptide’s complex structure necessitates expensive SPPS (solid-phase peptide synthesis), limiting industrial application .

Insights :

Structural Analogues and Functional Peptides

Peptide (CAS) Sequence Key Residues Applications
630105-77-0 Leu-Pro-Gly-Pro-Ala-Lys-Phe-Ser-Leu Proline-rich, aromatic Phe Hypothetical antimicrobial
268214-99-9 Leu-Pro-Leu-Gln-Ile-Ser-Pro Glutamine, BCAAs Bioactive signaling
Target Peptide Leu-Ile-Pro-Gly-Leu-Pro-Leu-Ser BCAA clusters, Pro/Gly Unclear (research-stage)

Insights :

  • Proline-rich peptides (e.g., 630105-77-0) often exhibit antimicrobial or collagen-stabilizing properties .
  • The target peptide’s BCAA density may favor metabolic or muscle-targeting applications, akin to free Leu .

Biological Activity

L-Leucine, as part of the compound L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl-, plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of L-Leucine and Its Role

L-Leucine is an essential branched-chain amino acid (BCAA) that is crucial for protein synthesis and metabolic regulation. It is particularly known for its role in stimulating the mTOR (mechanistic target of rapamycin) signaling pathway, which is vital for cell growth and proliferation. The compound combines multiple amino acids, including L-isoleucine, proline, glycine, and serine, which may enhance or modify the biological effects of L-leucine.

  • mTOR Pathway Activation :
    • L-Leucine activates mTORC1, leading to increased protein synthesis through the phosphorylation of downstream targets such as S6K1 and 4E-BP1. This process is critical in muscle growth and recovery post-exercise .
  • Protein Synthesis :
    • Studies indicate that leucine supplementation promotes protein synthesis in various tissues including skeletal muscle, liver, and adipose tissue. It enhances the translation process by increasing the availability of ribosomes .
  • Regulation of Energy Metabolism :
    • Leucine influences energy homeostasis by modulating insulin sensitivity and glucose metabolism. It has been shown to reduce food intake when administered centrally, although this effect varies with dietary forms .

Table 1: Biological Activities Associated with L-Leucine

Activity TypeDescription
Protein SynthesisEnhances muscle protein synthesis via mTOR activation
Metabolic RegulationModulates glucose metabolism and insulin sensitivity
Appetite RegulationInfluences satiety signals in the hypothalamus
Antioxidant EffectsMay reduce oxidative stress by modulating antioxidant enzyme activities

Case Studies

  • Leucine Supplementation in Aging :
    A study investigated the effects of leucine supplementation on elderly individuals, revealing improvements in muscle mass and strength. The results indicated that leucine could counteract age-related muscle loss (sarcopenia) by enhancing muscle protein synthesis .
  • Leucine’s Role in Cancer Therapy :
    Research has shown that leucine can influence cancer cell metabolism. In a study involving doxorubicin treatment for breast cancer, leucine administration was associated with reduced oxidative stress markers in liver tissues .

Research Findings

  • Leucine-Rich Diets :
    A recent study highlighted that diets rich in L-leucine led to decreased catalase (CAT) activity in liver tissues when combined with doxorubicin treatment. This suggests a potential interaction between leucine metabolism and oxidative stress responses .
  • Peptide Synthesis Techniques :
    The compound can be synthesized using solid-phase peptide synthesis (SPPS), allowing for controlled assembly of amino acids into functional peptides. This method supports research into therapeutic applications of peptides derived from leucine-rich sequences.

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